Cas no 714968-48-6 (2,6-dimethyl-3-sulfamoylbenzoic acid)
2,6-dimethyl-3-sulfamoylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(aminosulfonyl)-2,6-dimethylBenzoic acid
- 2,6-dimethyl-3-sulfamoyl-benzoic acid
- 2,6-dimethyl-3-sulfamoylbenzoic acid
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- Inchi: 1S/C9H11NO4S/c1-5-3-4-7(15(10,13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)(H2,10,13,14)
- InChI Key: RTFULVGIEXRQPN-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=C(C(=O)O)C=1C)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 346
- Topological Polar Surface Area: 106
2,6-dimethyl-3-sulfamoylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1618880-50mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 50mg |
$528.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-100mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 100mg |
$553.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-250mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 250mg |
$579.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-500mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 500mg |
$603.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-1000mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 1000mg |
$628.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-2500mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 2500mg |
$1230.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-5000mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 5000mg |
$1821.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-10000mg |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 10000mg |
$2701.0 | 2023-09-23 | ||
| Enamine | EN300-1618880-0.05g |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-1618880-0.1g |
2,6-dimethyl-3-sulfamoylbenzoic acid |
714968-48-6 | 0.1g |
$591.0 | 2023-05-25 |
2,6-dimethyl-3-sulfamoylbenzoic acid Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2,6-dimethyl-3-sulfamoylbenzoic acid
Professional Introduction to 2,6-dimethyl-3-sulfamoylbenzoic acid (CAS No. 714968-48-6)
2,6-dimethyl-3-sulfamoylbenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 714968-48-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, a group of molecules known for their diverse biological activities and therapeutic potential. The structural features of 2,6-dimethyl-3-sulfamoylbenzoic acid, characterized by its aromatic ring substituted with methyl groups at the 2- and 6-positions and a sulfamoyl group at the 3-position, contribute to its unique chemical properties and functional versatility.
The sulfamoyl (-SO₂NH₂) moiety is a critical functional group in 2,6-dimethyl-3-sulfamoylbenzoic acid, imparting solubility in polar solvents and facilitating interactions with biological targets. This feature has made it a valuable scaffold for designing molecules with enhanced bioavailability and targeted action. In recent years, there has been a surge in research focusing on sulfonamide derivatives due to their role as intermediates in the synthesis of drugs that modulate various biological pathways.
One of the most compelling aspects of 2,6-dimethyl-3-sulfamoylbenzoic acid is its potential as a building block in drug discovery. The aromatic core of this compound can be modified to create libraries of derivatives with tailored pharmacological properties. For instance, researchers have explored its utility in developing inhibitors targeting enzymes involved in metabolic disorders. The methyl groups at the 2- and 6-positions provide steric hindrance, which can be exploited to optimize binding affinity to specific protein targets.
Recent studies have highlighted the role of 2,6-dimethyl-3-sulfamoylbenzoic acid in the development of novel antimicrobial agents. The sulfamoyl group enhances interactions with bacterial enzymes, making it an effective component in compounds designed to disrupt bacterial cell wall synthesis or metabolic pathways. This has been particularly relevant in the context of rising antibiotic resistance, where innovative strategies are needed to combat pathogenic bacteria.
The compound’s structural similarity to naturally occurring benzoic acid derivatives also makes it an attractive candidate for further biochemical investigation. Benzoic acid itself is known for its antimicrobial and anti-inflammatory properties, and modifications such as sulfonation can amplify these effects. For example, derivatives of 2,6-dimethyl-3-sulfamoylbenzoic acid have been investigated for their potential in modulating immune responses, offering promising avenues for therapeutic intervention in autoimmune diseases.
In addition to its pharmaceutical applications, 2,6-dimethyl-3-sulfamoylbenzoic acid has shown promise in material science research. Its ability to form stable complexes with metal ions has led to explorations in using it as a ligand or chelating agent in catalytic systems. These applications underscore the compound’s versatility beyond traditional medicinal chemistry uses.
The synthesis of 2,6-dimethyl-3-sulfamoylbenzoic acid typically involves multi-step organic reactions starting from commercially available precursors such as dimethylbenzene derivatives. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques like sulfonation followed by carboxylation or alternative functionalization strategies are commonly employed.
The analytical characterization of 2,6-dimethyl-3-sulfamoylbenzoic acid is critical for confirming its identity and purity before use in biological assays or further derivatization. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are standard techniques used for this purpose. These analytical methods provide detailed information about the compound’s molecular structure and integrity.
The growing body of research on 2,6-dimethyl-3-sulfamoylbenzoic acid underscores its significance as a versatile chemical entity with broad applications. As scientific understanding advances, new possibilities for utilizing this compound are likely to emerge, further solidifying its role in both academic research and industrial development.
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